

Application Note: Precision Synthesis of trans-2-Nonenyl Acetate from Nonanal

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Compound of Interest

Compound Name: *trans-2-Nonenyl acetate*

CAS No.: 30418-89-4

Cat. No.: B1614796

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Executive Summary & Strategic Rationale

This application note details the laboratory-scale synthesis of **trans-2-nonenyl acetate** (also known as (E)-2-nonenyl acetate) starting directly from nonanal.

While industrial routes often employ a C7 + C2 homologation strategy (e.g., Knoevenagel condensation of heptanal with malonic acid), this protocol addresses the specific requirement to functionalize the C9 aldehyde nonanal. This approach is valuable for late-stage functionalization or when the C9 skeleton is already isotopically labeled or structurally established.

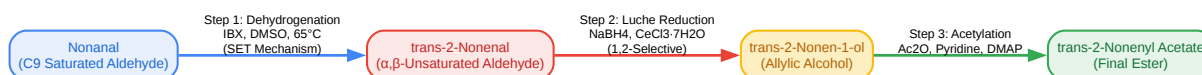
The Synthetic Pathway

The route utilizes a three-stage "Oxidation-Reduction-Protection" sequence designed to install unsaturation with high stereocontrol while preserving the oxidation state of the terminal carbon.

- **Oxidative Dehydrogenation:** Conversion of nonanal to trans-2-nonenal using IBX (2-Iodoxybenzoic acid). This method is selected for its high E-selectivity (thermodynamic control) and mild conditions compared to selenoxide eliminations.

- Chemoselective Reduction: Selective 1,2-reduction of the enal to the allylic alcohol using the Luche Reduction ($\text{NaBH}_4/\text{CeCl}_3$).^[1] This prevents over-reduction to the saturated alcohol.
- Esterification: Standard acetylation to yield the final acetate.

Chemical Reaction Workflow



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Figure 1: Stepwise synthetic transformation from Nonanal to **trans-2-Nonenyl Acetate**.

Detailed Experimental Protocols

Step 1: Oxidative Dehydrogenation (Nonanal to trans-2-Nonenal)

Mechanism & Rationale: Direct dehydrogenation of aliphatic aldehydes is challenging due to potential aldol side reactions. We utilize IBX (2-Iodoxybenzoic acid) in DMSO.^[2] The reaction proceeds via a Single Electron Transfer (SET) mechanism or an ionic mechanism involving the enol tautomer, leading to the thermodynamically stable trans-alkene ^[1].

Safety Warning: IBX is impact-sensitive. Use Stabilized IBX (SIBX) where possible or handle moist IBX with care behind a blast shield.

Protocol:

- Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.
- Reagents:
 - Nonanal (1.0 equiv)
 - IBX (1.5 equiv)^[3]

- DMSO (0.5 M concentration relative to substrate)
- Procedure:
 - Dissolve Nonanal in anhydrous DMSO.
 - Add IBX in a single portion.
 - Heat the mixture to 65°C and stir for 6–8 hours. Monitor by TLC (Hexane/EtOAc 9:1); the product is UV active (conjugated), whereas the starting material is not.
 - Note: Higher temperatures accelerate the reaction but may increase decomposition.
- Workup:
 - Cool to room temperature (RT).
 - Dilute with water and extract with diethyl ether ().
 - Wash combined organics with saturated NaHCO₃ and brine.
 - Dry over MgSO₄, filter, and concentrate.
- Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).
 - Target Yield: 75–85%^[4]
 - Validation: ¹H NMR should show doublet-of-triplets at ppm (beta-proton) and doublet-of-doublets at ppm (alpha-proton) with Hz (indicating trans geometry).

Step 2: Luche Reduction (trans-2-Nonenal trans-2-Nonen-1-ol)

Mechanism & Rationale: Standard NaBH₄ reduction can attack the

-position (1,4-reduction) or reduce the double bond. We employ CeCl₃·7H₂O (Luche conditions). The Ce³⁺ coordinates to the carbonyl oxygen, increasing its electrophilicity and "hardness" (HSAB theory), thereby favoring hard nucleophilic attack (hydride) at the carbonyl carbon (1,2-addition) over the softer conjugate addition [2].[5]

Protocol:

- Setup: 1-neck RBF, open to air (Luche reduction does not require strict anhydrous conditions, though methanol should be dry).
- Reagents:
 - trans-2-Nonenal (1.0 equiv)
 - CeCl₃[1][5][6]·7H₂O (1.0 equiv)
 - NaBH₄ (1.2 equiv)
 - Methanol (0.2 M)
- Procedure:
 - Dissolve trans-2-Nonenal and CeCl₃·7H₂O in Methanol. Stir at RT until CeCl₃ is fully dissolved.
 - Cool to -10°C (ice/salt bath).
 - Add NaBH₄ portion-wise over 10 minutes. (Caution: Hydrogen gas evolution).
 - Stir for 30 minutes at 0°C.
- Workup:
 - Quench with saturated aqueous NH₄Cl.
 - Evaporate Methanol under reduced pressure.

- Extract residue with Et₂O or DCM.
- Purification: Flash chromatography (Silica gel, 10-20% EtOAc in Hexanes).
 - Target Yield: 90–95%

Step 3: Acetylation (trans-2-Nonen-1-ol trans-2-Nonenyl Acetate)

Protocol:

- Setup: Dry RBF under Nitrogen.
- Reagents:
 - trans-2-Nonen-1-ol (1.0 equiv)
 - Acetic Anhydride (1.5 equiv)
 - Pyridine (2.0 equiv)
 - DMAP (4-Dimethylaminopyridine) (0.05 equiv - Catalyst)
 - DCM (Dichloromethane) (0.3 M)
- Procedure:
 - Dissolve alcohol in DCM. Add Pyridine and DMAP.
 - Cool to 0°C.
 - Add Acetic Anhydride dropwise.
 - Allow to warm to RT and stir for 2 hours.
- Workup:
 - Quench with 1M HCl (to remove pyridine).

- Wash organic layer with saturated NaHCO_3 (to remove acetic acid) and brine.
- Dry over Na_2SO_4 and concentrate.
- Purification: Distillation (Kugelrohr) or rapid filtration through a silica plug.
 - Target Yield: >95%^[7]

Data Summary & Stoichiometry Table

Step	Reactant	Reagent (Equiv)	Solvent	Temp	Key Mechanistic Feature
1	Nonanal	IBX (1.5)	DMSO	65°C	SET / Enol oxidation. Thermodynamic E-alkene formation.
2	trans-2-Nonenal	NaBH_4 (1.2) / CeCl_3 (1.0)	MeOH	-10°C	HSAB control via Lanthanide coordination (1,2-selectivity).
3	trans-2-Nonen-1-ol	Ac_2O (1.5) / Py (2.0)	DCM	0°C RT	Nucleophilic Acyl Substitution.

Quality Control & Characterization

To validate the synthesis, compare spectral data against the following expected values:

- Appearance: Colorless to pale yellow liquid.
- Odor: Waxy, fruity, fatty (characteristic of melon/cucumber notes).
- GC-MS:

- Parent Ion (): 184 m/z (often weak).
- Diagnostic Fragments: m/z 124 (), m/z 43 ().
- ¹H NMR (400 MHz, CDCl₃):
 - 5.75 (m, 1H, vinyl)
 - 5.55 (m, 1H, vinyl)
 - 4.50 (d, Hz, 2H,)
 - 2.05 (s, 3H,)
 - 2.03 (q, 2H, allylic)
 - 0.88 (t, 3H, terminal)

References

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